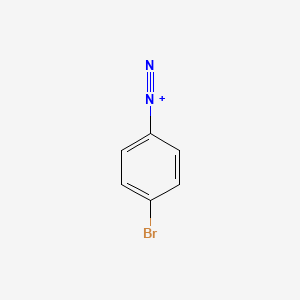

4-Bromobenzenediazonium

Description

Origins and Early Discoveries

The story of diazonium salts begins with Johann Peter Griess, a 19th-century chemist who first isolated benzenediazonium chloride in 1858 while working under August Wilhelm von Hofmann . Griess' groundbreaking work revealed the unique reactivity of these nitrogen-rich compounds, which could undergo displacement reactions while retaining aromaticity. His systematic studies on diazotization—the process of converting primary amines to diazonium salts using nitrous acid—laid the foundation for subsequent innovations in dye chemistry and aromatic functionalization.

The Balz-Schiemann reaction, developed in the 1920s by Günther Balz and Günther Schiemann, marked a turning point by enabling the synthesis of aryl fluorides through thermal decomposition of diazonium tetrafluoroborates . This reaction exemplified the strategic use of 4-bromobenzenediazonium tetrafluoroborate (C₆H₄BBrF₄N₂, MW 270.82 g/mol) as a stable intermediate for fluorination . Early applications faced challenges due to the explosive nature of isolated diazonium salts, prompting chemists to develop in-situ generation protocols using tert-butyl nitrite and BF₃·Et₂O .

Structural and Electronic Innovations

Modern characterization techniques have elucidated the resonance stabilization in this compound, where the diazonium group (-N₂⁺) delocalizes charge across the aromatic ring and bromine substituent . This electronic configuration enhances stability compared to aliphatic diazonium analogs, enabling storage at 2–8°C for extended periods . X-ray crystallography studies reveal a planar geometry with N≡N bond lengths of 1.10–1.13 Å, while ¹H NMR spectra show distinctive deshielding of ortho-protons (δ 8.2–8.5 ppm) due to the electron-withdrawing diazonium group .

Propriétés

Formule moléculaire |

C6H4BrN2+ |

|---|---|

Poids moléculaire |

184.01 g/mol |

Nom IUPAC |

4-bromobenzenediazonium |

InChI |

InChI=1S/C6H4BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4H/q+1 |

Clé InChI |

UPQQTAIBAVTEGV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1[N+]#N)Br |

Origine du produit |

United States |

Applications De Recherche Scientifique

Electrochemical Applications

Surface Modification of Electrodes

4-Bromobenzenediazonium tetrafluoroborate is extensively used for the electrochemical modification of electrode surfaces. Its ability to undergo electrochemical reduction allows for the functionalization of conductive materials. For instance, it has been employed to modify gold electrodes (Au(111)), enhancing their surface properties for various applications, including sensors and catalysis .

Case Study: Carbon Felt Derivatization

Research has demonstrated the effectiveness of this compound tetrafluoroborate in the derivatization of carbon felt electrodes. The electrochemical reduction process facilitates the attachment of organic moieties to the carbon surface, improving its electrochemical performance and stability in various environments .

Organic Synthesis

Grafting Agents

The compound serves as an efficient grafting agent in organic synthesis. It allows for the introduction of aryl groups onto various substrates through radical reactions. This property is particularly useful in creating functionalized materials that can be applied in drug delivery systems and advanced coatings .

Functionalization of Silicon Nanocrystals

Recent studies have highlighted the use of diazonium salts, including this compound, for functionalizing silicon nanocrystals (SiNCs). This method involves direct reductive grafting, which enhances the photoluminescent properties of SiNCs, making them suitable for optoelectronic applications .

Materials Science

Polymer Composites

this compound tetrafluoroborate is utilized in the synthesis of polymer composites. By incorporating this diazonium salt into polymer matrices, researchers have been able to enhance mechanical properties and thermal stability. The resulting materials find applications in electronics, coatings, and biomedical devices .

Case Study: Functionalized Mild Steel

A notable application involves the modification of mild steel surfaces using this compound tetrafluoroborate. The electroreduction process not only improves corrosion resistance but also enhances adhesion properties for subsequent coatings .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Electrochemistry | Surface modification of Au(111) electrodes | Enhanced conductivity and stability |

| Organic Synthesis | Grafting agent for aryl group introduction | Versatile functionalization |

| Materials Science | Polymer composite enhancement | Improved mechanical properties |

| Functionalization | Modification of silicon nanocrystals | Enhanced photoluminescence |

| Corrosion Resistance | Derivatization of mild steel | Increased durability |

Analyse Des Réactions Chimiques

Chemical Reactions of 4-Bromobenzenediazonium

This compound tetrafluoroborate is a reactive intermediate that can undergo various chemical transformations, including substitution, coupling, and grafting reactions.

Substitution Reactions

In substitution reactions, the diazonium group (-N) is replaced by another functional group. These reactions are often catalyzed by copper(I) salts and can introduce halogens, cyanide, or other nucleophiles onto the aromatic ring .

Example Reaction: Sandmeyer Reaction

| Reactant | Product | Conditions |

|---|---|---|

| This compound tetrafluoroborate | Bromobenzene derivatives (e.g., 4-bromobromobenzene) | CuBr, HBr, reflux |

Coupling Reactions

Coupling reactions involve the formation of a new carbon-nitrogen or carbon-carbon bond between two aromatic rings. These reactions are useful for synthesizing azo compounds and biaryls .

Example Reaction: Azo Coupling

| Reactant | Product | Conditions |

|---|---|---|

| This compound tetrafluoroborate + Phenol | Azo compound | NaOH, cold conditions |

Grafting Reactions

Grafting reactions involve attaching organic molecules to surfaces. This compound tetrafluoroborate can be used to modify surfaces like silicon carbide (SiCN) by forming covalent bonds .

Example Reaction: Surface Modification

| Reactant | Product | Conditions |

|---|---|---|

| This compound tetrafluoroborate + SiCN surface | Grafted SiCN surface | L-Ascorbic acid, room temperature |

Comparaison Avec Des Composés Similaires

Comparison with Similar Diazonium Salts

Structural and Substituent Effects

The reactivity and stability of aryl diazonium salts are strongly influenced by the substituent on the aromatic ring. Key comparisons include:

Reaction Performance in Catalytic Systems

Borylation and Arylation Reactions

- This compound : Achieves 78% yield in borylation with bis(pinacolato)diborane using UiO-66-NH₂ MOFs under ball-milling conditions . In photoarylation with furan, yields reach 68% .

- 4-Nitrobenzenediazonium : Reactivity is suppressed by sodium dodecyl sulfate (SDS) in β-cyclodextrin systems due to micelle formation blocking catalytic sites .

- 4-Chlorobenzenediazonium : Similar to bromo derivatives but less studied in piezocatalysis; yields in coupling reactions are typically 5–10% lower due to reduced radical stability .

Surface Grafting Efficiency

Solvent Compatibility

Solvent choice significantly impacts reaction outcomes:

| Solvent | This compound Solubility | Yield in Photoarylation (%) |

|---|---|---|

| DMSO | Complete dissolution | 68% (highest) |

| Acetonitrile | Moderate | 55% |

| Dichloromethane (DCM) | Poor | <20% |

In contrast, 4-nitrobenzenediazonium shows better solubility in aqueous acidic mixtures but lower stability in organic solvents .

Mechanistic Insights

- Dediazoniation Pathways: this compound undergoes homolytic cleavage in methanol/water mixtures, forming aryl radicals via transient diazo ether intermediates . 4-Nitrobenzenediazonium favors heterolytic dediazoniation, producing nitrobenzene and nitrogen gas under β-cyclodextrin catalysis .

Méthodes De Préparation

Reagents and Reaction Conditions

The conventional synthesis involves treating 4-bromoaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at subambient temperatures. Key parameters include:

-

Acid Concentration : 10 N hydrochloric acid ensures protonation of the amine group, facilitating nitrosation.

-

Temperature : Maintained between -5°C and 5°C to suppress diazonium salt decomposition.

-

Molar Ratios : Stoichiometric equivalence of 4-bromoaniline, sodium nitrite, and HCl (1:1:1.2).

A representative procedure from patent literature details:

"4-Bromoaniline (1 mol) is dissolved in 10 N HCl (5 mL) and cooled to 0°C. Sodium nitrite (1.05 mol) in water (30 mL) is added dropwise with stirring. The mixture is stirred for 30 minutes, filtered, and the diazonium chloride isolated by precipitation."

Isolation and Purification

Diazonium salts are typically isolated via:

-

Precipitation : Addition of cold ether or hexane to the reaction mixture.

-

Filtration : Rapid vacuum filtration to minimize exposure to ambient temperature.

-

Counterion Exchange : Conversion to tetrafluoroborate salts by adding NaBF₄ for enhanced stability.

Table 1: Yield and Purity of 4-Bromobenzenediazonium via Traditional Methods

Alternative Synthesis Approaches

In Situ Generation in Organic Media

Recent advancements enable diazotization in non-aqueous systems using tert-butyl nitrite as the nitrosating agent. This method, optimized for carbon-coated LiFePO₄ functionalization, involves:

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

-

Reagents : 4-Bromoaniline (1 eq), tert-butyl nitrite (1.2 eq).

This approach avoids aqueous acidic conditions, making it suitable for substrates incompatible with water. However, yields are lower (70–75%) due to competing side reactions.

Electrochemical Diazotization

Emerging techniques employ electrochemical cells to generate nitrous acid, though this method remains experimental for this compound. Preliminary studies report 65% yield under optimized current density.

Critical Factors Influencing Reaction Efficiency

Temperature Control

Diazonium salts decompose exothermically above 10°C, necessitating rigorous temperature control:

Acid Selection and pH Optimization

-

Hydrochloric Acid : Preferred for high solubility of 4-bromoaniline and minimal byproducts.

-

Sulfuric Acid : Used in industrial settings for cost efficiency but lowers yield due to sulfonation side reactions.

-

pH Range : Maintained below 1.5 to stabilize the diazonium ion.

Industrial vs. Laboratory-Scale Synthesis

Table 2: Scalability Comparison of Diazotization Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 0.1–1 kg | 50–500 kg |

| Cooling System | Ice Bath | Jacketed Reactors (-10°C) |

| Yield | 90–95% | 85–90% |

| Purity | >98% | 95–97% |

Industrial processes prioritize cost-effective reagents (e.g., H₂SO₄) and continuous flow systems to enhance safety .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-bromobenzenediazonium tetrafluoroborate?

- Synthesis : The compound is typically prepared via diazotization of 4-bromoaniline with sodium nitrite in acidic media (e.g., HBF₄), followed by precipitation in cold conditions to isolate the tetrafluoroborate salt. Key parameters include maintaining temperatures below 5°C to prevent premature decomposition of the diazonium intermediate .

- Characterization : Use H-NMR to confirm purity (≥96%) and detect impurities. Additional techniques include IR spectroscopy (to identify characteristic N≡N stretching vibrations) and mass spectrometry for molecular weight verification (270.82 g/mol) .

Q. What safety protocols are critical when handling this compound tetrafluoroborate?

- PPE : Wear nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks, as diazonium salts may release toxic gases (e.g., HBr) upon decomposition .

- Waste Management : Segregate waste in labeled, airtight containers and consult certified disposal services to mitigate environmental contamination. Avoid aqueous disposal due to potential groundwater toxicity .

Q. How should this compound tetrafluoroborate be stored to ensure stability?

- Store in a desiccator at 2–8°C, away from light and moisture. The compound is hygroscopic and prone to decomposition under humid conditions. Monitor for discoloration (e.g., yellowing), which indicates degradation .

Advanced Research Questions

Q. How can researchers design experiments to study surface modification using this compound tetrafluoroborate?

- Electrochemical Functionalization : Use carbon-based electrodes (e.g., glassy carbon or Au(111)) in anhydrous acetonitrile with a supporting electrolyte (e.g., TBAPF₆). Apply cyclic voltammetry to reduce the diazonium salt, forming covalent aryl bonds on the electrode surface. Optimize scan rates (e.g., 50 mV/s) to control layer thickness .

- Post-Modification Analysis : Employ XPS or Raman spectroscopy to confirm surface bonding. Compare contact angle measurements pre- and post-modification to assess hydrophobicity changes .

Q. How should contradictory data on reaction yields or byproduct formation be resolved?

- Root-Cause Analysis :

Reagent Purity : Verify diazonium salt purity via NMR and adjust stoichiometry if impurities (e.g., residual aniline) are detected .

Environmental Factors : Monitor humidity during synthesis; even trace moisture can hydrolyze the diazonium group, leading to phenol byproducts .

Cross-Validation : Compare results with alternative methods (e.g., using 4-iodobenzenediazonium salts as a control) to isolate variables .

Q. What strategies optimize the stability of this compound tetrafluoroborate in complex reaction systems?

- Solvent Selection : Use aprotic solvents like DMSO or dry acetonitrile to minimize hydrolysis. Avoid alcohols, which can act as nucleophiles and degrade the diazonium ion .

- Temperature Control : Perform reactions under inert atmospheres (N₂/Ar) and maintain sub-ambient temperatures (–20°C) to prolong diazonium stability .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Kinetic Studies : Prepare buffered solutions (pH 1–12) and monitor decomposition via UV-Vis spectroscopy (λ = 300–400 nm for diazonium absorbance). Acidic conditions (pH < 3) generally stabilize the diazonium ion, while alkaline conditions accelerate hydrolysis to phenolic derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.